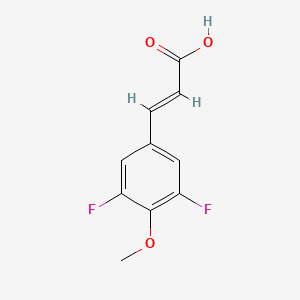

3,5-Difluoro-4-methoxycinnamic acid

Beschreibung

BenchChem offers high-quality 3,5-Difluoro-4-methoxycinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoro-4-methoxycinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-(3,5-difluoro-4-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O3/c1-15-10-7(11)4-6(5-8(10)12)2-3-9(13)14/h2-5H,1H3,(H,13,14)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETUIHJOEHNQBZ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1F)/C=C/C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Z Guide to 3,5-Difluoro-4-methoxycinnamic Acid Synthesis

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

Abstract

Introduction: The Significance of Fluorinated Cinnamic Acids

Cinnamic acids and their derivatives are a cornerstone of natural product chemistry and pharmaceutical development. The introduction of fluorine atoms into the cinnamic acid scaffold can dramatically alter its biological activity, metabolic stability, and pharmacokinetic profile. Fluorine's high electronegativity and relatively small size can modulate a molecule's acidity (pKa), lipophilicity, and conformation, often leading to enhanced binding affinity for biological targets and increased resistance to metabolic degradation. These attributes make fluorinated cinnamic acids, such as 3,5-difluoro-4-methoxycinnamic acid, attractive building blocks in the rational design of new drugs.

Retrosynthetic Analysis

A logical retrosynthetic approach to 3,5-difluoro-4-methoxycinnamic acid points to the Knoevenagel-Doebner condensation as the key bond-forming reaction. This disconnection simplifies the target molecule into two readily accessible precursors: the aromatic aldehyde 3,5-difluoro-4-methoxybenzaldehyde and malonic acid .

Caption: Retrosynthetic pathway for the target molecule.

This analysis dictates a two-part synthetic strategy:

-

Part I: Synthesis of the key aldehyde precursor.

-

Part II: Condensation of the aldehyde with malonic acid to yield the final product.

Part I: Synthesis of the Key Precursor: 3,5-Difluoro-4-methoxybenzaldehyde

The synthesis of this crucial aldehyde intermediate is not commonly reported and requires a multi-step approach, logically starting from 3,5-difluorophenol.

Step 1A: Methylation of 3,5-Difluorophenol via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers.[1][2] In this step, the acidic phenolic proton of 3,5-difluorophenol is removed by a base to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.

Causality and Experimental Choices:

-

Base: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without causing unwanted side reactions.[3] Sodium hydroxide could also be used.[4][5]

-

Methylating Agent: Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are common choices. Methyl iodide is highly reactive and effective for this Sₙ2 reaction.[5]

-

Solvent: A polar aprotic solvent like acetone or acetonitrile (ACN) is ideal as it effectively dissolves the reactants and facilitates the Sₙ2 mechanism.[3]

Experimental Protocol (Representative):

-

To a stirred solution of 3,5-difluorophenol (1.0 eq) in dry acetonitrile (10 volumes), add anhydrous potassium carbonate (2.0 eq).

-

Add methyl iodide (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 82°C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 1,3-difluoro-2-methoxybenzene, which can be purified by distillation or column chromatography.

Step 1B: Formylation of 1,3-Difluoro-2-methoxybenzene

With the methoxy group in place, the next step is to introduce the aldehyde (formyl) group. The methoxy group is an ortho-, para-director. Since both ortho positions are sterically hindered by the adjacent fluorine atoms, formylation is directed to the para position. Several methods exist for formylation.

Methodology Comparison:

| Reaction Name | Reagents | Key Features & Rationale |

| Vilsmeier-Haack [6][7][8][9][10] | POCl₃, DMF | Recommended Method. It is effective for electron-rich arenes like 1,3-difluoro-2-methoxybenzene. The Vilsmeier reagent is a mild electrophile, leading to high regioselectivity.[7][9] |

| Reimer-Tiemann [11][12][13][14] | CHCl₃, strong base (e.g., NaOH) | Primarily used for phenols. It is less suitable here as it requires the free hydroxyl group and proceeds via a dichlorocarbene intermediate, which may be less effective on the methoxy-activated ring.[11][15] |

| Magnesium-Mediated Ortho-Formylation [16][17] | MgCl₂, Et₃N, paraformaldehyde | Highly selective for the ortho position relative to a hydroxyl group, making it unsuitable for this para-formylation.[17] |

The Vilsmeier-Haack reaction is the most appropriate choice.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 12. byjus.com [byjus.com]

- 13. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 14. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 15. jk-sci.com [jk-sci.com]

- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

physicochemical properties of 3,5-Difluoro-4-methoxycinnamic acid

An In-depth Technical Guide to the Physicochemical Characterization of 3,5-Difluoro-4-methoxycinnamic Acid for Drug Discovery and Development

Executive Summary

3,5-Difluoro-4-methoxycinnamic acid is a synthetic organic compound with significant potential in medicinal chemistry. As a derivative of cinnamic acid, a scaffold known for a wide array of biological activities, its unique substitution pattern—featuring a methoxy group and two fluorine atoms—suggests promising applications in drug development.[1][2][3][4] The strategic incorporation of fluorine is a well-established method for enhancing metabolic stability, binding affinity, and bioavailability of drug candidates. This guide serves as a comprehensive technical framework for researchers, chemists, and drug development professionals, outlining the critical physicochemical characterization of this molecule. We provide not just the theoretical importance of each property but also detailed, field-proven experimental protocols to ensure the generation of reliable and reproducible data essential for advancing a compound from discovery to clinical evaluation.

Introduction to 3,5-Difluoro-4-methoxycinnamic Acid

The rational design of new chemical entities (NCEs) hinges on a deep understanding of their fundamental chemical and physical properties. 3,5-Difluoro-4-methoxycinnamic acid emerges from a class of compounds, cinnamic acids, that are of high interest due to their presence in natural products and their established therapeutic activities, including anticancer, antidiabetic, and neuroprotective effects.[3]

-

Chemical Structure:

(Note: A placeholder for the chemical structure image)

-

Molecular Formula: C₁₀H₈F₂O₃

-

Molecular Weight: 214.17 g/mol

The presence of two fluorine atoms ortho to the methoxy group is expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic fate compared to its non-fluorinated analogs like 4-methoxycinnamic acid.[5][6] This guide provides the experimental blueprint for quantifying these critical parameters.

Core Physicochemical Properties: Experimental Determination

A thorough understanding of a compound's physicochemical profile is the bedrock of successful drug development. It dictates everything from initial screening viability to final dosage form design. Below are the essential experimental protocols for characterizing 3,5-Difluoro-4-methoxycinnamic acid.

Melting Point Analysis for Identity and Purity

Scientific Rationale: The melting point is a fundamental physical property used to identify a compound and assess its purity.[7] A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C. Impurities depress and broaden this range, making it a critical first-pass quality control metric.[8]

Predicted Melting Point: Based on structurally similar compounds such as 4-methoxycinnamic acid (170-173°C) and sinapinic acid (4-hydroxy-3,5-dimethoxycinnamic acid, 192°C), a relatively high melting point is anticipated.[5][9]

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Place a small amount of dry, crystalline 3,5-Difluoro-4-methoxycinnamic acid onto a watch glass and crush it into a fine powder.

-

Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powder until a 2-3 mm column of the sample is packed at the bottom.

-

Apparatus Setup: Insert the loaded capillary tube into a melting point apparatus (e.g., Mel-Temp).

-

Approximate Determination: Heat the apparatus rapidly to obtain a rough estimate of the melting point. Allow the apparatus to cool by at least 20°C below this approximate temperature.[10]

-

Accurate Determination: Begin heating again, but at a slow rate of 1-2°C per minute as the temperature approaches the expected melting point.[8] This slow heating rate is critical to ensure the system is in thermal equilibrium, providing an accurate reading.[10]

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁ - T₂.

-

Validation: Repeat the measurement with a fresh sample to ensure consistency.

Aqueous Solubility Profiling

Scientific Rationale: Poor aqueous solubility is a primary cause of low bioavailability and drug development failure.[11] Determining the thermodynamic equilibrium solubility is the "gold standard" for development, as it represents the true saturation point of the compound in a given medium, which is crucial for preclinical and formulation studies.[12][13]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

System Preparation: Prepare a series of vials containing a fixed volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Add an excess amount of solid 3,5-Difluoro-4-methoxycinnamic acid to each vial. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.[14]

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials and separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a 0.22 µm filter to remove any remaining particulates.

-

Concentration Analysis: Accurately determine the concentration of the dissolved compound in the clear filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity and sensitivity.

-

Quantification: Calculate the concentration against a standard curve prepared with known concentrations of the compound. The resulting value is the equilibrium solubility.

Ionization Constant (pKa) Determination

Scientific Rationale: The pKa value defines the extent of ionization of a molecule at a given pH. As most drugs are weak acids or bases, the pKa dictates their solubility, absorption, distribution, and excretion (ADME) properties.[15] For an acidic compound like a cinnamic acid derivative, the pKa is the pH at which 50% of the molecules are in their ionized (carboxylate) form.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: Accurately weigh and dissolve a sample of 3,5-Difluoro-4-methoxycinnamic acid in a suitable co-solvent/water mixture (e.g., methanol/water) to create a solution of known concentration (e.g., 1 mM).[16] Purge the solution with nitrogen to remove dissolved CO₂.[15]

-

System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[16]

-

Titration Setup: Place the sample solution in a jacketed beaker maintained at a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.[15][16]

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve.[17] Mathematically, the pKa corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized.[16]

Spectroscopic and Structural Characterization

Confirming the chemical identity and structure is non-negotiable. A combination of spectroscopic techniques provides an unambiguous structural fingerprint.

| Property | Predicted Value / Observation | Importance in Drug Development |

| ¹H NMR | Signals corresponding to aromatic, vinylic, methoxy, and carboxylic acid protons. Chemical shifts and coupling constants will confirm the trans configuration and substitution pattern.[18][19] | Confirms chemical structure and stereochemistry. |

| ¹³C NMR | Resonances for all 10 unique carbon atoms, including the carbonyl carbon, aromatic carbons (with C-F coupling), and methoxy carbon.[18] | Provides a complete carbon skeleton map. |

| IR Spectroscopy | Characteristic absorptions for O-H (broad, carboxylic acid), C=O (~1700 cm⁻¹), C=C (~1630 cm⁻¹), and C-F bonds (~1100-1300 cm⁻¹).[20] | Confirms the presence of key functional groups. |

| Mass Spec. (HRMS) | Accurate mass measurement of the molecular ion [M-H]⁻ or [M+H]⁺ to confirm the elemental formula C₁₀H₈F₂O₃. | Unambiguously verifies the molecular formula. |

Proposed Synthetic Pathway

A plausible and efficient synthesis of 3,5-Difluoro-4-methoxycinnamic acid can be achieved via a Knoevenagel condensation, a standard method for forming cinnamic acid derivatives.[21]

Protocol Outline: Knoevenagel Condensation

-

Reactants: 3,5-Difluoro-4-methoxybenzaldehyde and malonic acid.

-

Base/Solvent: A mixture of pyridine (as solvent) and a catalytic amount of piperidine (as base).[21]

-

Reaction: The mixture is heated under reflux. The reaction involves the formation of a carbanion from malonic acid, which then attacks the aldehyde carbonyl group, followed by dehydration and decarboxylation to yield the final product.

-

Workup: After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.[21]

-

Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent like ethanol.

References

- Melting point determination. (n.d.).

- How To Determine Melting Point Of Organic Compounds? - Chemistry For Everyone. (2025, January 31).

- Determination Of Melting Point Of An Organic Compound - BYJU'S. (n.d.).

- Determination of Melting Point. (n.d.). Clarion University.

- 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.

- Solubility & Method for determination of solubility. (n.d.). Slideshare.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).

- Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.

- 1236 SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate.

- Conductimetric and potentiometric titration of some hydroxylated cinnamic acids with tetrabutylammonium hydroxide in non-aqueous media. (2025, August 10). ResearchGate.

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Potentiometric titration of some hydroxylated benzoic acids and cinnamic acids by artificial neural network calibration. (n.d.). ResearchGate.

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.

- Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH.

- 4-Methoxycinnamic Acid | C10H10O3 | CID 699414. (n.d.). PubChem.

- 4-methoxycinnamic acid, 830-09-1. (n.d.). The Good Scents Company.

- 4-Hydroxy-3,5-dimethoxycinnamic acid | C11H12O5 | CID 637775. (n.d.). PubChem.

- Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. (n.d.). PMC - NIH.

- Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. (2021, June 18). NIH.

- Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. (n.d.). PubMed Central.

- Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. (n.d.). MDPI.

- Chemical shift, 1 H-NMR spectral data of 4-methoxycinnamic acid diester... (n.d.). ResearchGate.

- 4-METHOXYCINNAMIC ACID synthesis. (n.d.). ChemicalBook.

- Application of 4-Methoxycinnamic Acid in the Development of Novel Therapeutic Agents. (n.d.). Benchchem.

- 3,5-Dimethoxy-4-hydroxycinnamic acid. (n.d.). NIST WebBook.

- 4-Methoxycinnamic acid, predominantly trans 99 830-09-1. (n.d.). Sigma-Aldrich.

Sources

- 1. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Methoxycinnamic Acid | C10H10O3 | CID 699414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-methoxycinnamic acid, 830-09-1 [thegoodscentscompany.com]

- 7. pennwest.edu [pennwest.edu]

- 8. youtube.com [youtube.com]

- 9. 4-Hydroxy-3,5-dimethoxycinnamic acid | C11H12O5 | CID 637775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 12. pharmatutor.org [pharmatutor.org]

- 13. researchgate.net [researchgate.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 3,5-Dimethoxy-4-hydroxycinnamic acid [webbook.nist.gov]

- 21. 4-METHOXYCINNAMIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 3,5-Difluoro-4-methoxycinnamic Acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3,5-Difluoro-4-methoxycinnamic acid, a fluorinated derivative of the widely studied cinnamic acid scaffold. Due to its novelty, a registered CAS (Chemical Abstracts Service) number for this specific compound has not been identified in public databases. This document, therefore, presents a predictive guide based on established chemical principles and data from structurally analogous compounds. We will delve into a proposed synthetic route, predicted physicochemical and spectroscopic properties, and potential applications in drug discovery, drawing parallels with known bioactive cinnamic acid derivatives.

Molecular Structure and Physicochemical Properties

The proposed structure of 3,5-Difluoro-4-methoxycinnamic acid is characterized by a cinnamic acid backbone with two fluorine atoms at the 3 and 5 positions and a methoxy group at the 4 position of the phenyl ring. The presence of fluorine and methoxy groups is anticipated to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an intriguing candidate for medicinal chemistry research.

Table 1: Predicted Physicochemical Properties of 3,5-Difluoro-4-methoxycinnamic Acid

| Property | Predicted Value | Rationale/Comparison |

| Molecular Formula | C₁₀H₈F₂O₃ | Based on the chemical structure. |

| Molecular Weight | 214.17 g/mol | Calculated from the molecular formula. |

| CAS Number | Not available | Not found in major chemical databases as of January 2026. |

| Appearance | White to off-white solid | Similar to other crystalline cinnamic acid derivatives. |

| Melting Point | 180-190 °C | Expected to be higher than 4-methoxycinnamic acid (~172 °C) due to increased molecular weight and intermolecular interactions from fluorine atoms. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO. | Consistent with the properties of similar aromatic carboxylic acids. |

Proposed Synthesis of 3,5-Difluoro-4-methoxycinnamic Acid

A plausible and efficient synthetic route to 3,5-Difluoro-4-methoxycinnamic acid involves a two-step process starting from the commercially available 3,5-Difluoro-4-methoxybenzaldehyde. The key transformation is the formation of the α,β-unsaturated carboxylic acid moiety, which can be achieved through well-established condensation reactions such as the Knoevenagel or Perkin reaction.

Step 1: Synthesis of the Precursor Aldehyde

The required starting material, 3,5-Difluoro-4-methoxybenzaldehyde, is commercially available (CAS Number: 654-11-5).[1][2][3] For researchers opting to synthesize this intermediate, a documented method involves the reduction of 3,5-Difluoro-4-methoxybenzonitrile.[4]

Step 2: Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for the synthesis of cinnamic acid derivatives from aromatic aldehydes and malonic acid.[3][5][6][7] This reaction is typically catalyzed by a weak base, such as pyridine or piperidine.

Experimental Protocol: Knoevenagel Condensation for the Synthesis of 3,5-Difluoro-4-methoxycinnamic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-Difluoro-4-methoxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in a minimal amount of pyridine.

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Isolation and Purification: The resulting precipitate, 3,5-Difluoro-4-methoxycinnamic acid, is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Alternative Step 2: Perkin Reaction

The Perkin reaction provides an alternative route to α,β-unsaturated aromatic acids by reacting an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.[4][8][9]

Experimental Protocol: Perkin Reaction for the Synthesis of 3,5-Difluoro-4-methoxycinnamic Acid

-

Reaction Setup: Combine 3,5-Difluoro-4-methoxybenzaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous potassium acetate (1.0 eq) in a round-bottom flask fitted with a reflux condenser.

-

Reaction Conditions: Heat the mixture at 180 °C for several hours. Monitor the reaction by TLC.

-

Work-up: After cooling, add water to the reaction mixture and boil to hydrolyze the excess acetic anhydride.

-

Isolation and Purification: The product is then isolated by acidification with hydrochloric acid, followed by filtration and recrystallization.

Diagram 1: Proposed Synthesis of 3,5-Difluoro-4-methoxycinnamic Acid via Knoevenagel Condensation

Caption: Proposed synthetic route to the target compound.

Predicted Spectroscopic Data

The structural confirmation of the synthesized 3,5-Difluoro-4-methoxycinnamic acid would rely on a combination of spectroscopic techniques. The predicted data presented below are based on the analysis of structurally related compounds.

Table 2: Predicted Spectroscopic Data for 3,5-Difluoro-4-methoxycinnamic Acid

| Technique | Predicted Key Signals | Rationale/Comparison |

| ¹H NMR | δ 12.0-13.0 (s, 1H, -COOH), 7.5-7.8 (d, 1H, Ar-CH=), 7.0-7.3 (m, 2H, Ar-H), 6.3-6.6 (d, 1H, =CH-COOH), 3.9-4.1 (s, 3H, -OCH₃) | Chemical shifts are estimated based on data for 4-methoxycinnamic acid and fluorinated aromatic compounds. The vinylic protons will show a large coupling constant (J ≈ 16 Hz) indicative of a trans configuration. |

| ¹³C NMR | δ 168-172 (-COOH), 145-150 (Ar-CH=), 150-155 (C-F, doublet), 135-140 (C-OCH₃), 115-120 (=CH-COOH), 110-115 (Ar-CH, doublet), 55-60 (-OCH₃) | The carbon atoms attached to fluorine will exhibit characteristic splitting (C-F coupling). |

| FT-IR (cm⁻¹) | 3000-3300 (O-H stretch, broad), 1680-1710 (C=O stretch), 1620-1640 (C=C stretch), 1250-1300 (C-O stretch), 1100-1200 (C-F stretch) | Characteristic vibrational frequencies for the functional groups present in the molecule. |

| Mass Spec (m/z) | [M]+ at 214.04, [M-H]⁻ at 213.03 | Expected molecular ion peaks for the parent molecule. |

Potential Applications in Drug Discovery

Cinnamic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities. The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[2]

-

Anticancer Activity: Many cinnamic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[10] The fluorination of the aromatic ring in 3,5-Difluoro-4-methoxycinnamic acid could potentially enhance its anticancer properties.[11]

-

Antimicrobial Properties: Cinnamic acids are known for their antibacterial and antifungal activities. The presence of fluorine may modulate the lipophilicity and electronic properties of the molecule, potentially leading to improved antimicrobial efficacy.

-

Neuroprotective Effects: Certain derivatives of cinnamic acid have shown promise in the context of neurodegenerative diseases. The unique electronic nature of the difluoro-methoxy substitution pattern could lead to novel interactions with biological targets relevant to neuroprotection.

Diagram 2: Potential Therapeutic Applications of Cinnamic Acid Derivatives

Caption: Diverse biological activities of the cinnamic acid scaffold.

Conclusion

While 3,5-Difluoro-4-methoxycinnamic acid is not a commercially cataloged compound with an assigned CAS number, this guide provides a robust framework for its synthesis and characterization based on well-established chemical principles and data from analogous structures. The proposed synthetic routes are practical for laboratory-scale preparation, and the predicted spectroscopic data offer a baseline for structural verification. The potential biological activities, inferred from the broader class of cinnamic acid derivatives, position this novel compound as a promising candidate for further investigation in drug discovery and development. This technical guide serves as a valuable resource for researchers venturing into the synthesis and exploration of new fluorinated cinnamic acids.

References

- Perkin, W. H. (1868). On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21, 53-63.

-

J&K Scientific LLC. (2021). Perkin Reaction. Available at: [Link]

-

Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism. Available at: [Link]

-

bepls. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Available at: [Link]

-

BYJU'S. Perkin Reaction Mechanism. Available at: [Link]

- Diwakar, B. S., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 29(7), 1561-1564.

-

SciSpace. (2021). synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. Available at: [Link]

-

Asian Journal of Chemistry. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Available at: [Link]

- de Souza, T. G. F., et al. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 27(19), 6296.

- Al-Warhi, T., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega.

-

LookChem. Cas 654-11-5,3,5-Difluoro-4-methoxybenzaldehyde. Available at: [Link]

-

PrepChem.com. Synthesis of A: 3,5-Difluoro-4-methoxybenzaldehyde. Available at: [Link]

- multifarious. (2022).

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Available at: [Link]

- ResearchGate. (2025).

- Grimm, C., et al. (2022). Synthesis and Biological Evaluation of Flavonoid-Cinnamic Acid Amide Hybrids with Distinct Activity against Neurodegeneration in Vitro and in Vivo. Chemistry – A European Journal, 28(41), e202200742.

Sources

- 1. scbt.com [scbt.com]

- 2. Cas 654-11-5,3,5-Difluoro-4-methoxybenzaldehyde | lookchem [lookchem.com]

- 3. 654-11-5|3,5-Difluoro-4-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 4. prepchem.com [prepchem.com]

- 5. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. PubChemLite - 3,5-difluoro-4-methoxybenzaldehyde (C8H6F2O2) [pubchemlite.lcsb.uni.lu]

- 7. PubChemLite - 3,5-difluoro-4-hydroxybenzaldehyde (C7H4F2O2) [pubchemlite.lcsb.uni.lu]

- 8. 3-氟-4-甲氧基苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686) [hmdb.ca]

- 10. benchchem.com [benchchem.com]

- 11. 4,5-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 15434552 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 3,5-Difluoro-4-methoxycinnamic Acid Derivatives: A Research and Development Framework

An In-depth Technical Guide

Abstract

Cinnamic acid and its derivatives represent a class of "privileged scaffolds" in medicinal chemistry, demonstrating a vast spectrum of biological activities including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The strategic introduction of fluorine atoms and methoxy groups can significantly modulate the physicochemical and pharmacological properties of these molecules, often enhancing metabolic stability and target affinity.[4] This guide addresses the therapeutic potential of a novel subclass: 3,5-Difluoro-4-methoxycinnamic acid derivatives. While direct research on this specific substitution pattern is nascent, this document synthesizes extensive data from structurally related analogs to establish a comprehensive research and development framework. We will explore the rationale for this specific molecular design, propose robust synthetic pathways, and outline a strategic screening cascade to unlock the therapeutic promise of these compounds for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Novel Scaffold

The cinnamic acid backbone, a simple C6-C3 structure, is a cornerstone of natural product chemistry and a fertile ground for synthetic derivatization.[5] Its derivatives are known to interact with a multitude of biological targets, from oncogenic protein kinases to inflammatory enzymes.[2][6] The true power of this scaffold lies in its susceptibility to chemical modification, allowing for the fine-tuning of its activity.

Our focus on the 3,5-Difluoro-4-methoxy substitution pattern is deliberate and mechanistically driven:

-

Fluorine's Influence: The introduction of fluorine, a bioisostere of hydrogen with high electronegativity, is a well-established strategy in drug design. It can profoundly alter a molecule's pKa, lipophilicity, and metabolic stability by blocking sites of oxidative metabolism. The electron-withdrawing nature of fluorine can also modulate the electronic properties of the phenyl ring, potentially enhancing binding interactions with target proteins.[4]

-

The Methoxy Group's Role: The methoxy group at the 4-position is a common feature in many biologically active natural products, including ferulic and sinapic acids.[7][8] It can act as a hydrogen bond acceptor and its presence and position are critical for activities such as antioxidant, hepatoprotective, and neuroprotective effects.[9][10]

The combination of two fluorine atoms flanking a central methoxy group presents a unique electronic and steric profile. This guide proposes a logical, data-driven pathway to synthesize and evaluate these novel derivatives to determine if this specific combination yields compounds with superior therapeutic indices.

Proposed Synthetic Pathways and Derivatization Strategy

The synthesis of the core 3,5-Difluoro-4-methoxycinnamic acid structure can be achieved through established organic chemistry reactions. The most direct approach involves a Knoevenagel or Perkin condensation, which are standard methods for producing cinnamic acids.[11][12] The proposed workflow begins with a commercially available or readily synthesized substituted benzaldehyde.

Caption: Proposed workflow for synthesis and derivatization.

This synthetic strategy provides a robust platform for creating a library of derivatives. By reacting the carboxylic acid moiety of the core scaffold with various amines and alcohols, a diverse set of amides and esters can be generated. This is a proven method for exploring the structure-activity relationship (SAR) of cinnamic acids, as these modifications can significantly impact cell permeability, solubility, and biological activity.[5][7][13]

Predicted Biological Activities & A Strategic Screening Cascade

Based on the extensive literature on related cinnamic acid derivatives, we hypothesize that the 3,5-Difluoro-4-methoxy scaffold will exhibit potent activity in three primary therapeutic areas: oncology, inflammation, and neurodegenerative disease. A tiered screening approach is essential for efficiently identifying lead compounds.

Caption: A strategic workflow for biological activity screening.

3.1. Anticancer Activity

Cinnamic acid derivatives have demonstrated cytotoxicity against numerous cancer cell lines, including lung, breast, and colon cancer.[2][14][15] The proposed mechanism often involves the modulation of critical cell signaling pathways or direct enzyme inhibition.

-

Hypothesized Mechanism: Inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammation and tumorigenesis.[2][5] Cinnamic acid derivatives have been shown to inhibit NF-κB signaling by preventing the phosphorylation of IκB, thereby blocking the transcription of pro-inflammatory and pro-survival genes.[2]

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

-

Quantitative Data Presentation: Results from cytotoxicity assays should be presented clearly to compare the potency of different derivatives.

| Derivative ID | Target Cell Line | IC50 (µM) ± SD | Selectivity Index (Normal/Cancer) |

| DFMC-01 (Acid) | A-549 (Lung) | Data | Data |

| DFMC-Amide-A | A-549 (Lung) | Data | Data |

| DFMC-Ester-B | A-549 (Lung) | Data | Data |

| DFMC-01 (Acid) | MCF-7 (Breast) | Data | Data |

| DFMC-Amide-A | MCF-7 (Breast) | Data | Data |

| DFMC-Ester-B | MCF-7 (Breast) | Data | Data |

-

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Plate human cancer cells (e.g., A-549) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the 3,5-Difluoro-4-methoxycinnamic acid derivatives in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

-

3.2. Anti-Inflammatory Activity

Inflammation is a key process in many diseases, and its modulation is a major therapeutic goal. Cinnamic acids are known to inhibit key inflammatory enzymes like lipoxygenase (LOX) and cyclooxygenase (COX).[8][11][16]

-

Hypothesized Mechanism: Inhibition of soybean lipoxygenase (LOX). LOX enzymes are involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[8] The ability of cinnamic acid derivatives to inhibit LOX is a well-established indicator of anti-inflammatory potential.[11]

-

Quantitative Data Presentation:

| Derivative ID | Soybean LOX Inhibition | IC50 (µM) ± SD |

| DFMC-01 (Acid) | Data | Data |

| DFMC-Amide-A | Data | Data |

| DFMC-Ester-B | Data | Data |

| Indomethacin (Control) | Data | Data |

-

Experimental Protocol: Soybean Lipoxygenase (LOX) Inhibition Assay

-

Reagent Preparation: Prepare a stock solution of soybean LOX in borate buffer (pH 9.0). Prepare a substrate solution of linoleic acid.

-

Assay Setup: In a 96-well UV-transparent plate, add 50 µL of borate buffer, 25 µL of the test compound (derivative) at various concentrations, and 25 µL of the LOX enzyme solution.

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes.

-

Reaction Initiation: Initiate the reaction by adding 100 µL of the linoleic acid substrate solution to each well.

-

Kinetic Reading: Immediately measure the formation of the conjugated diene product by monitoring the increase in absorbance at 234 nm over 5 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the enzyme activity in the absence of an inhibitor. Calculate the IC50 value.

-

3.3. Neuroprotective Activity

Certain cinnamic acid derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[17]

-

Hypothesized Mechanism: Dual inhibition of AChE and BuChE. Compounds that can interact with both the catalytic and peripheral anionic sites of these enzymes are of particular interest.[17]

-

Quantitative Data Presentation:

| Derivative ID | AChE Inhibition IC50 (µM) ± SD | BuChE Inhibition IC50 (µM) ± SD |

| DFMC-01 (Acid) | Data | Data |

| DFMC-Amide-A | Data | Data |

| DFMC-Ester-B | Data | Data |

| Galantamine (Control) | Data | Data |

-

Experimental Protocol: Cholinesterase Inhibition (Ellman's Method)

-

Reagent Preparation: Prepare solutions of AChE (from electric eel) or BuChE (from equine serum), the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in phosphate buffer (pH 8.0).

-

Assay Setup: In a 96-well plate, add 25 µL of ATCI, 125 µL of DTNB, and 50 µL of the test compound at various concentrations.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add 25 µL of the respective enzyme solution (AChE or BuChE) to each well to start the reaction.

-

Absorbance Reading: Measure the absorbance at 412 nm every minute for 10 minutes. The color change is due to the reaction of thiocholine (product) with DTNB.

-

Data Analysis: Calculate the reaction rates and determine the percentage of inhibition for each compound concentration. Calculate the IC50 values.

-

Conclusion and Future Directions

The 3,5-Difluoro-4-methoxycinnamic acid scaffold represents a promising, unexplored area for drug discovery. By leveraging the known biological activities of related cinnamic acids and the established principles of medicinal chemistry, we have constructed a logical framework for the synthesis, screening, and development of these novel derivatives. The proposed screening cascade provides a clear path from initial in vitro hit identification to mechanistic understanding and lead compound selection.

Future work must focus on executing this plan to generate empirical data. Positive hits from the primary screens will be advanced to secondary assays to elucidate their mechanisms of action, followed by ADME/Tox profiling and, ultimately, validation in appropriate in vivo models. This systematic approach will determine if the unique electronic properties conferred by the 3,5-difluoro-4-methoxy substitution pattern translate into a new class of potent and selective therapeutic agents.

References

-

Geronikaki, A., & Gavalas, A. (2006). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. MDPI. [Link]

-

Mphahlele, R., & Aremu, A. O. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules. [Link]

-

Singh, A., et al. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. ResearchGate. [Link]

-

Ghafary, S., et al. (2020). Anticholinesterase Activity of Cinnamic Acids Derivatives: In Vitro, In Vivo Biological Evaluation, and Docking Study. Bentham Science. [Link]

-

Pontiki, E., & Hadjipavlou-Litina, D. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. MDPI. [Link]

-

Li, W., et al. (2021). Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents. ACS Chemical Neuroscience. [Link]

-

Unknown Author. (n.d.). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Preprints.org. [Link]

-

Nowak, M., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. PMC - NIH. [Link]

-

Zhao, Z., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed Central. [Link]

-

Mphahlele, R., & Aremu, A. O. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. [Link]

-

Pontiki, E., & Hadjipavlou-Litina, D. (2023). Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. MDPI. [Link]

-

Sova, M. (2020). Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins. PMC - PubMed Central. [Link]

-

Fernandes, C., et al. (2016). The complementary anti-inflammatory and anticancer activity of hydroxycinnamic acid derivatives. Atlas of Science. [Link]

-

Lee, J., et al. (2023). Derivatives of 3, 4, 5-Trimethoxycinnamic Acid Ameliorate Stress-Induced Anxiety in Mice and Rats. PubMed. [Link]

-

Zhang, M. J., et al. (2016). Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5-dihydroxycinnamic Acid Derivatives. PubMed. [Link]

-

Zhao, Z., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed. [Link]

-

Chen, K., et al. (2022). Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice. PubMed. [Link]

-

Maciejczyk, M., & Miltyk, W. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. PubMed. [Link]

-

Kumar, N., & Pruthi, V. (2014). Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review. NIH. [Link]

-

Wang, S., et al. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. ResearchGate. [Link]

-

Skwarska, A., et al. (2021). Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells. NIH. [Link]

-

Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. [Link]

-

Kim, H. S., et al. (2012). Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents. PubMed. [Link]

-

Gornas, P., & Siger, A. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. NIH. [Link]

-

Pontiki, E., & Hadjipavlou-Litina, D. (2023). Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. PMC - PubMed Central. [Link]

-

Hubrich, F., et al. (2013). Cinnamic acid derivatives as inhibitors for chorismatases and isochorismatases. PubMed. [Link]

-

Kim, D. H., et al. (2003). E-p-Methoxycinnamic acid protects cultured neuronal cells against neurotoxicity induced by glutamate. PMC - PubMed Central. [Link]

-

Nabavi, S. M., et al. (2016). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. MDPI. [Link]

Sources

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. atlasofscience.org [atlasofscience.org]

- 6. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality | MDPI [mdpi.com]

- 9. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. E-p-Methoxycinnamic acid protects cultured neuronal cells against neurotoxicity induced by glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. jocpr.com [jocpr.com]

- 13. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- dihydroxycinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benthamdirect.com [benthamdirect.com]

The Enigmatic Mechanism of 3,5-Difluoro-4-methoxycinnamic Acid: A Predictive Exploration Based on Cinnamic Acid Analogs

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Cinnamic Acid Derivative

The vast and intricate world of cinnamic acid derivatives has provided a fertile ground for the discovery of novel therapeutic agents. These compounds, characterized by a phenyl ring attached to an acrylic acid moiety, have demonstrated a remarkable diversity of biological activities, ranging from anticancer and neuroprotective to anti-inflammatory and antimicrobial effects. The specific biological function of each derivative is intricately dictated by the nature and position of substituents on the phenyl ring.

This technical guide ventures into the largely unexplored territory of 3,5-Difluoro-4-methoxycinnamic acid . While direct experimental data on the mechanism of action of this specific molecule remains elusive in the current scientific literature, a comprehensive analysis of its structural analogs can provide invaluable predictive insights. The introduction of two fluorine atoms at the 3 and 5 positions, flanking a methoxy group at the 4 position, represents a unique substitution pattern that is likely to confer distinct physicochemical and pharmacological properties.

This document will, therefore, serve as a foundational resource for researchers embarking on the investigation of 3,5-Difluoro-4-methoxycinnamic acid. By synthesizing the known mechanisms of action of structurally related methoxy- and hydroxy-cinnamic acid derivatives, we will construct a scientifically grounded hypothesis regarding the potential biological targets and signaling pathways that this novel compound may modulate.

I. The Cinnamic Acid Scaffold: A Privileged Structure in Drug Discovery

Cinnamic acid and its derivatives are ubiquitously found in the plant kingdom and have long been recognized for their diverse pharmacological effects. The core structure, an α,β-unsaturated carboxylic acid attached to a phenyl ring, provides a versatile template for chemical modification, allowing for the fine-tuning of biological activity.[1] The electronic and steric properties of the substituents on the phenyl ring play a pivotal role in determining the molecule's interaction with biological targets.[2]

II. Deconstructing the Substituent Effects: A Predictive Mechanistic Framework for 3,5-Difluoro-4-methoxycinnamic Acid

The unique substitution pattern of 3,5-Difluoro-4-methoxycinnamic acid—two electron-withdrawing fluorine atoms and one electron-donating methoxy group—suggests several potential avenues for its mechanism of action.

A. The Influence of Methoxy Substitution: Insights from Analogs

Numerous studies have elucidated the critical role of methoxy groups in the biological activity of cinnamic acid derivatives.

-

Antiproliferative and Anticancer Activity: Methoxy-substituted cinnamic acids have demonstrated significant potential as anticancer agents. For instance, derivatives of 3,4,5-trimethoxycinnamic acid (TMCA) have been shown to exert antitumor effects through various mechanisms, including the inhibition of the c-MET tyrosine kinase and modulation of the MAPK/ERK signaling pathway.[3][4] Ferulic acid (4-hydroxy-3-methoxycinnamic acid) induces apoptosis in cancer cells by upregulating tumor suppressor proteins like p53 and p21, and by modulating the Bcl-2/Bax ratio.[5] It also has the capacity to block both the canonical Smad and the non-canonical extracellular-signal-regulated kinase/Akt (protein kinase B) pathways in various cancer cells.[5]

-

Neuroprotective and Anti-inflammatory Properties: The methoxy group is also a key determinant of neuroprotective and anti-inflammatory activity. 3,4,5-trimethoxycinnamic acid derivatives have shown potential as antinarcotic agents by acting as 5-HT1A receptor agonists.[6] Furthermore, p-methoxycinnamic acid (p-MCA) exhibits anti-inflammatory effects by downregulating inflammatory factors such as IL-1β, TNF-α, and IL-6, with its mechanism being linked to the Mincle signaling pathway.[7] In the context of neuroinflammation, 3,4,5-Trihydroxycinnamic acid (a close analog) has been shown to exert anti-inflammatory effects in microglial cells through the activation of the Nrf2 pathway.[8]

-

Enzyme Inhibition: Methoxycinnamic acid derivatives are also known to be potent enzyme inhibitors. For example, p-methoxycinnamic acid is a noncompetitive inhibitor of α-glucosidase, suggesting its potential in the management of diabetes.[9] Both p-methoxycinnamic acid and 3-hydroxy-4-methoxycinnamic acid have been identified as competitive inhibitors of tyrosinase, an enzyme involved in melanin synthesis.[10][11]

B. The Role of Fluorine Substitution: A Bioisosteric Approach

The introduction of fluorine atoms into a drug molecule is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and alter electronic properties. In the case of 3,5-Difluoro-4-methoxycinnamic acid, the two fluorine atoms are expected to:

-

Increase Lipophilicity: This could enhance the molecule's ability to cross cellular membranes and potentially the blood-brain barrier.

-

Modulate Acidity: The electron-withdrawing nature of fluorine will increase the acidity of the carboxylic acid group, which could influence its interaction with target proteins.

-

Form Strong Hydrogen Bonds: Fluorine can act as a hydrogen bond acceptor, potentially leading to stronger and more specific interactions with biological targets.

-

Block Metabolic Sites: The fluorine atoms can prevent metabolic degradation at the 3 and 5 positions of the phenyl ring, thereby increasing the compound's half-life.

III. Hypothesized Mechanisms of Action for 3,5-Difluoro-4-methoxycinnamic Acid

Based on the analysis of its structural components, we can propose several plausible mechanisms of action for 3,5-Difluoro-4-methoxycinnamic acid that warrant experimental investigation.

A. Potential as a Kinase Inhibitor in Oncology

Given the known activity of methoxycinnamic acid derivatives against kinases like c-MET and their modulation of the MAPK/ERK and Akt signaling pathways, it is highly probable that 3,5-Difluoro-4-methoxycinnamic acid could also function as a kinase inhibitor.[3][5] The fluorine atoms could enhance its binding affinity to the ATP-binding pocket of various kinases implicated in cancer progression.

Experimental Protocol: Kinase Inhibition Assay

-

Objective: To determine the inhibitory activity of 3,5-Difluoro-4-methoxycinnamic acid against a panel of cancer-related kinases.

-

Methodology:

-

Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Prepare a dilution series of the test compound.

-

Incubate the compound with the target kinase, its substrate, and ATP.

-

Measure the amount of ADP produced, which is proportional to the kinase activity.

-

Calculate the IC50 value for each kinase.

-

-

Data Analysis: Compare the IC50 values of 3,5-Difluoro-4-methoxycinnamic acid with known kinase inhibitors to determine its potency and selectivity.

Caption: Hypothesized kinase inhibition by 3,5-Difluoro-4-methoxycinnamic acid.

B. Modulation of Inflammatory Pathways

The anti-inflammatory properties of related cinnamic acid derivatives suggest that 3,5-Difluoro-4-methoxycinnamic acid could modulate key inflammatory signaling pathways.[7][8] Its potential to activate the Nrf2 pathway or inhibit pro-inflammatory cytokine production should be investigated.

Experimental Protocol: Anti-inflammatory Activity in Macrophages

-

Objective: To assess the effect of 3,5-Difluoro-4-methoxycinnamic acid on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

-

Methodology:

-

Culture RAW 264.7 macrophages.

-

Pre-treat cells with varying concentrations of the test compound.

-

Stimulate the cells with LPS.

-

Measure the levels of nitric oxide (NO) in the culture supernatant using the Griess assay.

-

Quantify the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or RT-qPCR.

-

-

Data Analysis: Determine the dose-dependent effect of the compound on the production of inflammatory mediators.

Caption: Potential modulation of inflammatory pathways.

IV. Quantitative Data Summary of Related Cinnamic Acid Derivatives

To provide a comparative context for future studies, the following table summarizes the reported biological activities of key cinnamic acid analogs.

| Compound | Biological Activity | Target/Pathway | IC50/EC50 | Reference |

| Ferulic Acid | Anticancer | Apoptosis induction, Smad, ERK/Akt pathways | Cell-type dependent | [5] |

| p-Methoxycinnamic Acid | Antidiabetic | α-glucosidase inhibition | 0.05 ± 0.03 mM | [9] |

| p-Methoxycinnamic Acid | Antifungal | Fungal cell wall synthesis | - | [7] |

| p-Methoxycinnamic Acid | Tyrosinase Inhibition | Competitive Inhibition | 0.42 mM | [10] |

| 3-hydroxy-4-methoxycinnamic acid | Tyrosinase Inhibition | Competitive Inhibition | 0.13 mmol/L (monophenolase), 0.39 mmol/L (diphenolase) | [11] |

| 3,4,5-trimethoxycinnamic acid derivative (S1) | Anticancer | c-MET inhibition | 46.7 µM (MDA-MB-231 cells) | [4] |

V. Conclusion and Future Directions

While the precise mechanism of action of 3,5-Difluoro-4-methoxycinnamic acid remains to be elucidated, a systematic investigation guided by the known activities of its structural analogs provides a robust starting point. The unique combination of difluoro and methoxy substitutions suggests a high potential for this compound to exhibit potent and selective biological activities, particularly in the areas of oncology and inflammation.

Future research should focus on a multi-pronged approach encompassing:

-

In vitro screening: A broad panel of assays targeting kinases, inflammatory pathways, and other relevant biological targets.

-

Cell-based assays: Evaluation of the compound's effects on cell proliferation, apoptosis, and inflammatory responses in relevant cell lines.

-

Structural biology: Co-crystallization studies to elucidate the binding mode of the compound with its primary target(s).

-

In vivo studies: Assessment of the compound's efficacy and safety in animal models of disease.

By building upon the foundational knowledge of the cinnamic acid family, the scientific community can unlock the therapeutic potential of novel derivatives like 3,5-Difluoro-4-methoxycinnamic acid.

References

- Guzman, J. D. (2014). Natural Cinnamic Acids, Cinnamic Acid Derivatives and Hybrids with Potential Pharmacological Activity. Molecules, 19(12), 20291-20319.

- Lee, S. Y., et al. (2012). Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents. Bioorganic & Medicinal Chemistry Letters, 22(10), 3465-3468.

- Pandey, A., & Bishayee, A. (2021). Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer. Advances in Protein Chemistry and Structural Biology, 124, 1-32.

- Tsai, Y. M., et al. (2013). Cinnamic acid derivatives inhibit the invasive behavior of A549 lung adenocarcinoma cells by modulating oncogenic signaling pathways.

- Zhang, L., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 173, 213-227.

- Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini-Reviews in Medicinal Chemistry, 12(8), 749-767.

- De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as potential therapeutic agents. Current Medicinal Chemistry, 18(12), 1672-1705.

-

The Good Scents Company. (n.d.). 4-methoxycinnamic acid. Retrieved from [Link]

- Ademosun, O. T., & Oboh, G. (2014). Inhibition of α-amylase and α-glucosidase activities by infusions of some tropical spices in vitro. Journal of Medicinal Food, 17(4), 457-462.

- Gendrisch, F., et al. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(13), 3843.

- Cui, Y., et al. (2023). The therapeutic role and mechanism of 4-Methoxycinnamic acid in fungal keratitis.

- Lo, Y. H., et al. (2010). Inhibition mechanism of 4-methoxycinnamic acid to tyrosinase. Journal of the Science of Food and Agriculture, 90(13), 2262-2267.

- Ntitan, E., et al. (2021). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. Molecules, 26(15), 4582.

- Shi, Y., et al. (2005). Kinetics governing the inhibitory effect of 3-hydroxy-4-methoxycinnamic acid on tyrosinase-catalyzed reactions. Food Chemistry, 92(3), 557-563.

- Lee, D. S., et al. (2017). 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells. Biomolecules & Therapeutics, 25(3), 285-291.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The therapeutic role and mechanism of 4-Methoxycinnamic acid in fungal keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 3,5-Difluoro-4-methoxycinnamic Acid

Foreword: The Strategic Role of Fluorination in Modern Drug Discovery

To my fellow researchers, scientists, and drug development professionals,

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Cinnamic acids and their derivatives, a class of naturally occurring compounds, have long been recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][3][4] The convergence of these two fields—the strategic application of fluorine chemistry to the privileged cinnamic acid scaffold—presents a compelling avenue for the discovery of novel therapeutics with enhanced efficacy and pharmacokinetic profiles.

This guide provides a comprehensive technical overview of the spectroscopic characterization of a promising, yet under-documented molecule: 3,5-Difluoro-4-methoxycinnamic acid . In the absence of extensive published experimental data for this specific compound, this document leverages predictive spectroscopic modeling and established principles of structural elucidation to serve as a foundational reference. As a Senior Application Scientist, my objective is to not only present the predicted data but also to elucidate the underlying principles and experimental considerations, thereby empowering you to confidently approach the synthesis, characterization, and application of this and similar fluorinated compounds in your research endeavors. The journey of a drug from concept to clinic is arduous and expensive, often spanning over a decade and costing billions of dollars.[5][6] Rigorous and unambiguous structural characterization is a critical first step in this process, ensuring the integrity and reproducibility of all subsequent biological and pharmacological investigations.

Molecular Structure and Predicted Spectroscopic Overview

3,5-Difluoro-4-methoxycinnamic acid possesses a unique substitution pattern on the phenyl ring that is anticipated to significantly influence its spectroscopic properties. The two fluorine atoms ortho to the methoxy group and meta to the acrylic acid moiety, along with the methoxy group itself, will exert distinct electronic effects that are reflected in the NMR, IR, and MS data.

Below is a visual representation of the molecular structure and a summary of the predicted spectroscopic data.

Figure 1: Molecular structure of 3,5-Difluoro-4-methoxycinnamic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. For 3,5-Difluoro-4-methoxycinnamic acid, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and electronic environment of the atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, vinylic, and methoxy protons. The chemical shifts and coupling patterns are highly informative.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Assignment Rationale |

| Hα | 6.4 - 6.6 | Doublet | JHα-Hβ = ~16 | The vinylic proton α to the carbonyl group is deshielded and coupled to Hβ. The large coupling constant is characteristic of a trans configuration. |

| Hβ | 7.6 - 7.8 | Doublet | JHβ-Hα = ~16 | The vinylic proton β to the carbonyl group is further deshielded due to its proximity to the aromatic ring and is coupled to Hα. |

| Ar-H | 7.2 - 7.4 | Triplet | JH-F = ~2-3 | The two equivalent aromatic protons are coupled to the two adjacent fluorine atoms, resulting in a triplet pattern. |

| OCH₃ | 3.9 - 4.1 | Singlet | - | The three protons of the methoxy group are equivalent and not coupled to other protons, appearing as a singlet. |

| COOH | 12.0 - 13.0 | Broad Singlet | - | The acidic proton of the carboxylic acid is typically broad and appears at a high chemical shift. Its position can be concentration and solvent dependent. |

Disclaimer: These are predicted values and may differ from experimental results. Predictions were generated using a combination of database-driven and incremental approaches.[7][8][9][10]

Figure 2: Predicted ¹H NMR key correlations for 3,5-Difluoro-4-methoxycinnamic acid.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts will be influenced by the attached functional groups and the fluorine atoms, which will also introduce C-F couplings.

| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling | Assignment Rationale |

| C=O | 167 - 170 | - | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| Cα | 115 - 120 | - | The vinylic carbon α to the carbonyl group. |

| Cβ | 140 - 145 | - | The vinylic carbon β to the carbonyl group, deshielded by the aromatic ring. |

| C1 | 125 - 130 | Triplet (JC-F ≈ 3-5 Hz) | The aromatic carbon attached to the acrylic acid moiety, coupled to the two meta fluorine atoms. |

| C2, C6 | 110 - 115 | Doublet of doublets (JC-F ≈ 5-10 Hz) | The two equivalent aromatic carbons bearing hydrogen atoms, coupled to the ortho and para fluorine atoms. |

| C3, C5 | 150 - 155 | Doublet (JC-F ≈ 240-260 Hz) | The two equivalent aromatic carbons directly bonded to fluorine atoms, showing a large one-bond C-F coupling constant. |

| C4 | 145 - 150 | Triplet (JC-F ≈ 10-15 Hz) | The aromatic carbon attached to the methoxy group, coupled to the two ortho fluorine atoms. |

| OCH₃ | 55 - 60 | - | The carbon of the methoxy group. |

Disclaimer: These are predicted values and may differ from experimental results. Predictions were generated using a combination of database-driven and incremental approaches.[6][7][8]

Infrared (IR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 3,5-Difluoro-4-methoxycinnamic acid is expected to show characteristic absorption bands for the carboxylic acid, alkene, and aromatic functionalities, as well as vibrations involving the fluorine and methoxy substituents.[11][12][13][14][15][16]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Assignment Rationale |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad, Strong | The hydrogen-bonded hydroxyl group of the carboxylic acid gives a very broad and characteristic absorption.[11][13] |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the aromatic ring. |

| C-H stretch (vinylic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds of the alkene. |

| C=O stretch (carboxylic acid) | 1680 - 1710 | Strong | The carbonyl stretch of the conjugated carboxylic acid.[11][13] |

| C=C stretch (alkene) | 1620 - 1640 | Medium | The stretching vibration of the carbon-carbon double bond. |

| C=C stretch (aromatic) | 1580 - 1620, 1450 - 1500 | Medium-Strong | Aromatic ring skeletal vibrations. |

| C-F stretch | 1100 - 1300 | Strong | The carbon-fluorine stretching vibrations are typically strong and appear in this region. |

| C-O stretch (carboxylic acid) | 1210 - 1320 | Strong | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid.[13] |

| O-H bend (carboxylic acid) | 920 - 960 | Broad, Medium | Out-of-plane bending of the hydroxyl group of the carboxylic acid dimer.[13] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For 3,5-Difluoro-4-methoxycinnamic acid, electrospray ionization (ESI) in negative ion mode would be a suitable technique, given the acidic nature of the molecule.[5]

Predicted Molecular Ion: [M-H]⁻ = m/z 213.04

Expected Fragmentation Pattern:

The fragmentation of cinnamic acid derivatives upon collision-induced dissociation (CID) often involves the loss of small neutral molecules from the carboxylate anion.[2][17][18]

-

Loss of CO₂ (44 Da): A common fragmentation pathway for carboxylic acids, leading to a fragment at m/z 169.

-

Loss of H₂O (18 Da): Although less common from the molecular ion, it can occur.

-

Cleavage of the acrylic acid side chain: This can lead to various fragments corresponding to the substituted phenyl ring and the acrylic acid moiety.

Figure 3: Predicted primary fragmentation pathway for 3,5-Difluoro-4-methoxycinnamic acid in negative ion ESI-MS/MS.

Experimental Protocols: A Self-Validating System

The following protocols are provided as a general guide for acquiring high-quality spectroscopic data for 3,5-Difluoro-4-methoxycinnamic acid. These protocols are designed to be self-validating, meaning that adherence to these procedures will ensure the reliability and reproducibility of the obtained data.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is readily observable.

-

Gently agitate the vial to ensure complete dissolution. If solids persist, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-pulse ¹H spectrum.

-

Optimize the spectral width to encompass all expected proton signals (typically 0-14 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Set the relaxation delay (d1) to at least 1-2 seconds to ensure quantitative integration.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon signals (typically 0-180 ppm).

-

A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus (e.g., 1024 scans or more).

-

A relaxation delay of 2-5 seconds is recommended for quantitative analysis.

-

FT-IR Spectroscopy

Instrumentation: An FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the center of the ATR crystal.

-

Lower the pressure anvil to apply firm and even pressure to the sample, ensuring good contact with the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.

-

Collect the sample spectrum.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled to a liquid chromatography (LC) system.

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.